

The Crystal Structure of 6,6'-Dibromoindigo: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the crystal structure of 6,6'-dibromoindigo, the primary constituent of the historical pigment Tyrian purple. This document summarizes the key crystallographic data, outlines the experimental protocols for crystal growth and structure determination, and presents a visual workflow of the crystallographic process.

Introduction

6,6'-Dibromoindigo (C16H8Br2N2O2) is a vat dye historically extracted from sea snails and is renowned for its vibrant purple hue.[1] Beyond its historical significance as a pigment, recent interest has been sparked by its potential applications in organic electronics. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. This guide focuses on the bulk crystal structure of 6,6'-dibromoindigo, which has been primarily determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of the bulk form of 6,6'-dibromoindigo has been determined by X-ray diffraction. Two key studies from the late 1970s and early 1980s established the crystallographic parameters. The data from Larsen and Watjen (1980) is the most frequently cited. A summary of the crystallographic data from both studies is presented in Table 1 for comparison.



Parameter	Süsse and Krampe (1979)	Larsen and Watjen (1980)
Crystal System	Monoclinic	Monoclinic
Space Group	P21/a	P21/c
a (Å)	11.50	12.609
b (Å)	4.85	4.842
c (Å)	12.60	11.611
β (°)	104.0	104.42
Volume (ų)	545.4	686.9
Z	2	2
Calculated Density (g/cm³)	2.01	Not Reported

Table 1: Crystallographic Data for 6,6'-Dibromoindigo

It is important to note that 6,6'-dibromoindigo can also form a surface-induced, metastable thinfilm phase which exhibits a different crystal structure from the stable bulk form.[2]

Experimental Protocols

The determination of the crystal structure of 6,6'-dibromoindigo involves two primary experimental stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Single Crystal Growth by Physical Vapor Transport (PVT)

A contemporary and effective method for obtaining single crystals of 6,6'-dibromoindigo suitable for X-ray diffraction is Physical Vapor Transport (PVT).[3][4][5]

Materials:

• 6,6'-dibromoindigo powder (purified by sublimation)



- Quartz ampoule
- Tube furnace with a programmable temperature gradient

Protocol:

- Purification: The commercially available 6,6'-dibromoindigo powder is first purified by sublimation to remove any volatile impurities.
- Ampoule Preparation: A quartz ampoule is thoroughly cleaned and dried. The purified 6,6'dibromoindigo powder is placed at one end of the ampoule (the source zone).
- Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.
- Crystal Growth: The sealed ampoule is placed in a horizontal tube furnace with a defined temperature gradient. The source zone is heated to a temperature sufficient to cause sublimation of the 6,6'-dibromoindigo (e.g., 250-300 °C). The other end of the ampoule (the growth zone) is maintained at a lower temperature.
- Vapor Transport: Over time, the 6,6'-dibromoindigo molecules in the vapor phase are transported along the temperature gradient from the hotter source zone to the cooler growth zone.
- Crystallization: Upon reaching the cooler zone, the vapor becomes supersaturated, leading to the nucleation and growth of single crystals on the walls of the ampoule.
- Harvesting: After a suitable growth period, the furnace is slowly cooled to room temperature, and the single crystals are carefully harvested from the ampoule.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.[6][7]

Instrumentation:

Single-crystal X-ray diffractometer



- X-ray source (e.g., Mo Kα or Cu Kα radiation)
- Goniometer
- Detector (e.g., CCD or CMOS detector)

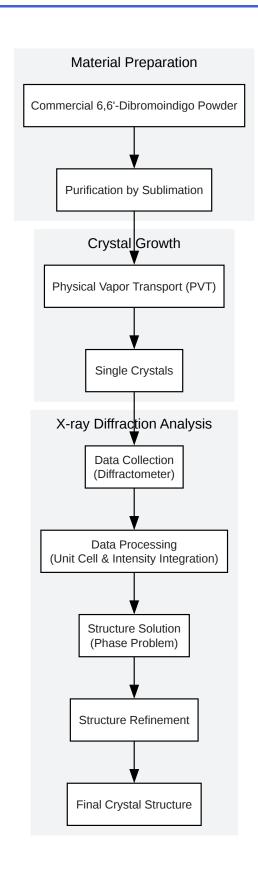
Protocol:

- Crystal Mounting: A high-quality single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in the X-ray beam and rotated. A series of diffraction images are collected at different crystal orientations. The positions and intensities of the diffraction spots are recorded by the detector.
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- Data Reduction: The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- Structure Solution: The corrected diffraction data is used to solve the phase problem and generate an initial electron density map.
- Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates and bond lengths.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of 6,6'-dibromoindigo.





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Caption: Workflow for Crystal Structure Determination.



Biological Activity

Currently, there is limited information available in the scientific literature regarding specific signaling pathways associated with 6,6'-dibromoindigo. Its primary characterization has been as a pigment and, more recently, as a potential organic semiconductor.[8] Therefore, a signaling pathway diagram is not applicable at this time.

Conclusion

The crystal structure of 6,6'-dibromoindigo has been well-established through single-crystal X-ray diffraction, revealing a monoclinic system. The ability to grow high-quality single crystals via methods like physical vapor transport is essential for further detailed structural and property characterization. This technical guide provides a foundational understanding of the crystallographic aspects of this historically and scientifically significant molecule, which will be valuable for researchers in materials science and drug development.

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